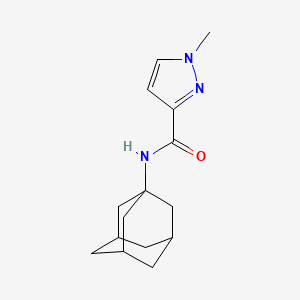![molecular formula C20H18N2O2 B7459343 N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide, also known as AMN082, is a small molecule that has been extensively studied for its potential applications in scientific research. AMN082 is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7), which is a G protein-coupled receptor that is primarily expressed in the central nervous system.
作用机制
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide is a selective agonist of the mGluR7 receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This mechanism of action is thought to underlie the neuroprotective effects of N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide, as it reduces the excitotoxicity that can lead to neuronal damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to modulate the immune system. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Additionally, N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been shown to increase the release of dopamine in the brain, which may underlie its potential applications in treating drug addiction and depression.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide in lab experiments is its selectivity for the mGluR7 receptor. This allows researchers to specifically target this receptor and study its effects without interfering with other signaling pathways. Additionally, N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been shown to be stable and to have a long half-life, which makes it suitable for use in in vivo experiments. One of the limitations of using N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental conditions.
未来方向
There are a number of future directions for research on N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide. One area of interest is its potential applications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential applications in treating drug addiction and depression. Additionally, there is interest in developing more potent and selective agonists of the mGluR7 receptor that may have even greater therapeutic potential.
合成方法
The synthesis method of N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide involves the reaction of 4-methylnaphthalene-1-carboxylic acid with acetic anhydride and 4-aminophenylacetic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide. The yield of this synthesis method is approximately 60%.
科学研究应用
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory effects and to modulate the immune system. Additionally, N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide has been studied for its potential applications in treating drug addiction and depression.
属性
IUPAC Name |
N-(4-acetamidophenyl)-4-methylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-13-7-12-19(18-6-4-3-5-17(13)18)20(24)22-16-10-8-15(9-11-16)21-14(2)23/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALBVANJCFJINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)


![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)
![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)